Iodobananin

SARS-CoV Helicase ATPase

Iodobananin (CAS: 858956-95-3) is a synthetic small molecule belonging to the bananin class of antiviral compounds, characterized by a trioxa-adamantane moiety covalently linked to a pyridoxal derivative. It is a halogenated derivative of bananin, with a single iodine atom substitution that significantly enhances its inhibitory potency against the ATPase activity of the SARS coronavirus (SCV) helicase, a critical enzyme for viral RNA replication.

Molecular Formula C14H14INO9
Molecular Weight 467.17 g/mol
Cat. No. B12414095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodobananin
Molecular FormulaC14H14INO9
Molecular Weight467.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)I)C(=O)O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O
InChIInChI=1S/C14H14INO9/c1-5-8(17)7(6(10(18)19)9(15)16-5)14-23-11(20)2-12(21,24-14)4-13(22,3-11)25-14/h17,20-22H,2-4H2,1H3,(H,18,19)
InChIKeyHCDBOXMXKHRPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodobananin Procurement: Halogenated Bananin-Derived SARS-CoV Helicase ATPase Inhibitor


Iodobananin (CAS: 858956-95-3) is a synthetic small molecule belonging to the bananin class of antiviral compounds, characterized by a trioxa-adamantane moiety covalently linked to a pyridoxal derivative [1]. It is a halogenated derivative of bananin, with a single iodine atom substitution that significantly enhances its inhibitory potency against the ATPase activity of the SARS coronavirus (SCV) helicase, a critical enzyme for viral RNA replication [1]. The compound is primarily utilized as a biochemical tool in antiviral research, specifically for investigating helicase inhibition mechanisms and structure-activity relationships within the adamantane-derived bananin series .

Why Iodobananin Cannot Be Substituted with Generic Bananin Analogs in SARS-CoV Helicase Research


Although all bananins share a common trioxa-adamantane-pyridoxal core, simple substitution among class members is scientifically invalid due to profound, quantifiable differences in inhibitory potency. The specific halogenation (iodination) of the parent bananin scaffold results in a >4-fold improvement in IC50 against the SCV helicase ATPase activity compared to the non-halogenated parent, and over 94-fold improvement compared to the weakest active analog [1]. These differences are not marginal but represent distinct efficacy tiers, meaning that the choice of analog directly dictates the experimental concentration window, potential for off-target effects, and the ability to achieve complete enzyme inhibition in biochemical assays [1]. Furthermore, evidence suggests that resistance mechanisms can be analog-specific, with viral escape mutations in the helicase pocket that limit iodobananin engagement while retaining catalytic activity, a nuance not captured by simply using any bananin-class compound .

Iodobananin Quantitative Differentiation Evidence: A Comparator-Based Analysis for Procurement Decisions


Iodobananin vs. Bananin: 4.3-Fold Improvement in Helicase ATPase Inhibition Potency

Iodobananin demonstrates a 4.3-fold higher potency in inhibiting the ATPase activity of the SARS coronavirus helicase compared to its parent compound, bananin [1][2]. This quantifiable difference is critical for experimental design, as it allows for the use of lower compound concentrations, potentially reducing off-target or cytotoxic effects in cell-based assays.

SARS-CoV Helicase ATPase Inhibitor IC50 Structure-Activity Relationship

Iodobananin vs. Vanillinbananin: A 26% Potency Advantage in the Same Sub-Micromolar Range

Compared to vanillinbananin, another potent sub-micromolar inhibitor in the same class, iodobananin exhibits a further 26% improvement in IC50 [1]. This difference, while less dramatic than against bananin, is significant in competitive inhibitor landscapes and may reflect favorable interactions from the iodine substitution versus the vanillin moiety.

SARS-CoV Helicase ATPase Inhibitor IC50 Structure-Activity Relationship

Iodobananin vs. Ansabananin: A 94-Fold Differential Illustrates Critical SAR for Experimental Window

The stark contrast in potency between iodobananin and ansabananin—a >94-fold difference in IC50—underscores the extreme sensitivity of bananin scaffold activity to specific substituents [1]. This massive disparity defines the usable concentration window for each compound; ansabananin is often utilized as a weak inhibitor or a negative control in assays where potent inhibition is the observed phenotype [1].

SARS-CoV Helicase ATPase Inhibitor IC50 Structure-Activity Relationship Negative Control

Resistance Emergence: Analog-Specific Viral Escape Mechanism Validates Need for Precise Tool Compound

Emerging evidence indicates that viral resistance to bananin-class inhibitors can be analog-specific. A resistance mechanism for iodobananin has been described involving changes to the coronavirus helicase pocket that limit the engagement of iodobananin while still permitting catalytic activity . This suggests that the exact chemical structure, including the iodine atom, plays a role in the inhibitor's binding mode and that resistance profiles may differ between closely related analogs. This is a class-level inference, but the reported mechanism is specifically tied to iodobananin.

SARS-CoV Helicase Drug Resistance Viral Escape Mechanism of Action

Optimal Research Scenarios for Iodobananin Utilization Based on Quantified Differential Evidence


High-Potency Biochemical Helicase ATPase Inhibition Assays

Iodobananin is the optimal choice for in vitro biochemical assays where maximal inhibition of the SARS-CoV helicase ATPase activity is required at the lowest possible compound concentration. Its 0.54 µM IC50, validated in direct head-to-head comparisons, allows for the use of ~4.3-fold lower concentrations than bananin to achieve equivalent inhibition [1][2]. This is critical for reducing solvent (e.g., DMSO) effects and for maintaining inhibitor specificity in complex biochemical mixtures.

Structure-Activity Relationship (SAR) Studies on the Bananin Scaffold

Iodobananin serves as a critical reference point for halogenated derivatives in SAR studies. The quantifiable 4.3-fold potency increase over the parent bananin and the 1.26-fold increase over vanillinbananin provides a clear, data-driven benchmark for evaluating the impact of iodine substitution on helicase inhibition [1]. This allows researchers to directly assess the contribution of halogen bonding or steric effects to target engagement.

Investigating Analog-Specific Viral Resistance Mechanisms

Researchers investigating the evolution of viral resistance to helicase inhibitors should specifically procure iodobananin, as evidence points to analog-specific resistance pathways. The reported mechanism of helicase pocket changes limiting iodobananin engagement may not be fully representative of resistance to other bananin analogs like vanillinbananin or eubananin . Using the correct analog is essential for accurately modeling and understanding resistance in relevant coronavirus models.

Establishing Positive Controls for High-Throughput Screening (HTS) of Novel Helicase Inhibitors

Given its status as the most potent inhibitor in the bananin class with a well-characterized, sub-micromolar IC50 (0.54 µM), iodobananin is an ideal positive control for high-throughput screening campaigns targeting the SARS-CoV helicase [1]. Its strong inhibitory signal provides a reliable upper bound for assay performance and Z-factor determination, while its 94-fold potency advantage over weak analogs like ansabananin ensures a clear signal window for validating assay sensitivity.

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